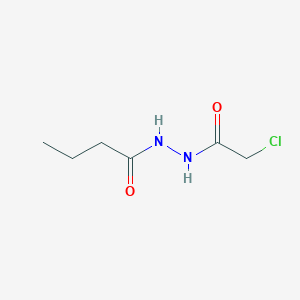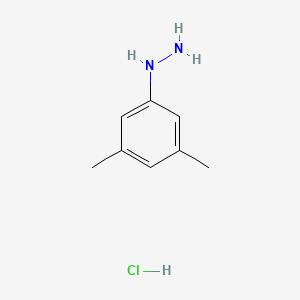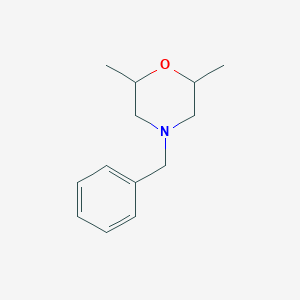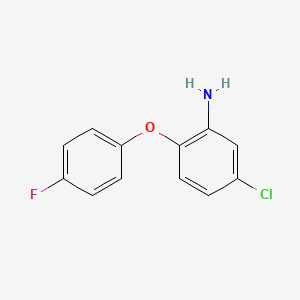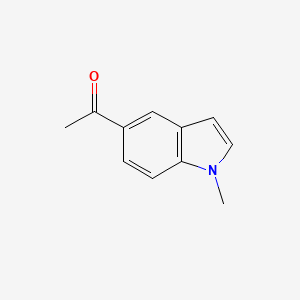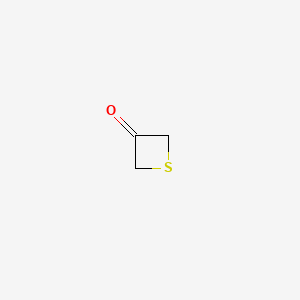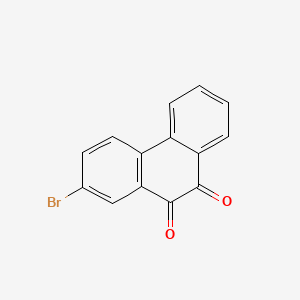
2-Bromophenanthrene-9,10-dione
Übersicht
Beschreibung
“2-Bromophenanthrene-9,10-dione” is a chemical compound . It is also known as "2-Bromo-9,10-phenanthrenequinone" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, bromo-function groups at 2,7-positions give rise to further C-C formation reactions to extend conjugation to its core structure while diketone can form quinoxalines via condensation with diamines .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “3-Bromo-9,10-phenanthrenedione”, has been analyzed . The molecular formula is CHBrO, with an average mass of 287.108 Da and a mono-isotopic mass of 285.962921 Da .
Chemical Reactions Analysis
Phenanthrene, a similar compound, undergoes various reactions such as nitration, sulphonation, bromination, ozonolysis, reduction, and oxidation . For example, phenanthrene reacts with chlorine in the presence of CCl4 at room temperature to give 9,10-dibromophenanthrene .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “3-Bromo-9,10-phenanthrenedione” has an average mass of 287.108 Da and a mono-isotopic mass of 285.962921 Da .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A practical synthesis approach for bromo-chloro-phenanthrene diones has been developed, demonstrating the feasibility of large-scale production with efficient yield. This process involves an anionic cyclization for the phenanthrene ring formation, followed by tribromination and hydrolysis for bromo-diketone functionality (Limanto et al., 2008).
Fluorescence and Electroluminescent Properties
- 2,3-Diphenylphenanthro[9,10-b]furans, synthesized from phenanthrene-9,10-dione, demonstrate intense blue fluorescence in both solutions and solid states. These compounds are significant for their high HOMO energy levels and potential applications in electroluminescent devices (Kojima et al., 2016).
Proton Localization and Spectroscopic Characteristics
- Research on isomeric forms and proton localization in compounds derived from phenanthrene-9,10-dione reveals insights into their molecular structure and spectroscopic properties, crucial for understanding their chemical behavior (Sokol et al., 2010).
Fluorescence Probe for Metal Detection
- 9-Bromophenanthrene, a derivative of phenanthrene-9,10-dione, has been used as a fluorescence probe for detecting trace amounts of palladium. This demonstrates its potential application in environmental monitoring and industrial processes (Qin Jun et al., 2016).
DNA Binding Studies
- Compounds derived from phenanthrene-9,10-dione have shown strong DNA intercalating properties, akin to ethidium bromide, suggesting their potential applications in biochemical and medical research (Kundu et al., 2013).
Synthetic Applications and Chemical Reactions
- The reactivity of phenanthrene-9,10-dione in various synthetic applications, like the formation of quinhydrone derivatives and electrophilic aromatic substitution reactions, has been explored, broadening its utility in organic synthesis (Calderazzo et al., 2004; Liu et al., 2016).
Wirkmechanismus
Target of Action
It’s known that phenanthrene derivatives, which 2-bromophenanthrene-9,10-dione is a part of, exhibit a diverse range of biological properties . They have significant applications in both medicinal and industrial fields .
Mode of Action
It’s known that phenanthrene derivatives interact with various biological targets to exert their effects . The bromine atom in 2-Bromophenanthrene-9,10-dione could potentially enhance its reactivity, allowing it to interact with its targets more effectively.
Biochemical Pathways
Phenanthrene derivatives are known to impact a wide range of biochemical pathways due to their diverse biological properties .
Result of Action
Phenanthrene derivatives are known to exhibit a wide range of biological activities, suggesting that 2-bromophenanthrene-9,10-dione could potentially have similar effects .
Zukünftige Richtungen
The future directions of similar compounds have been discussed. For example, the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids by using 2,7-dinitrophenanthrene-9,10-dione (DNPO) as a photocatalyst has been reported . The DNPO photocatalyst can be prepared on a large scale and exhibits excellent photo- and electrochemical properties .
Eigenschaften
IUPAC Name |
2-bromophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHTXZUCUCBRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506620 | |
| Record name | 2-Bromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53622-33-6 | |
| Record name | 2-Bromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



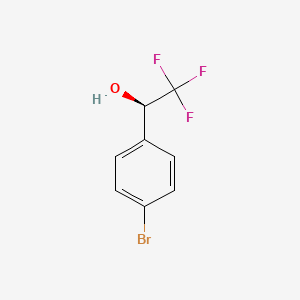

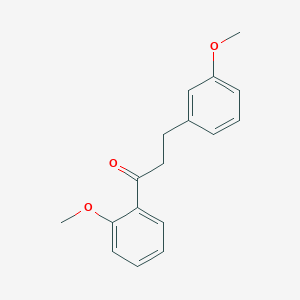
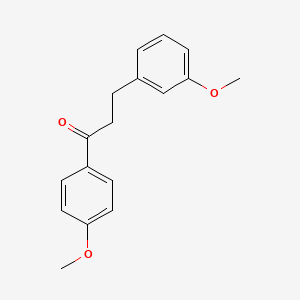
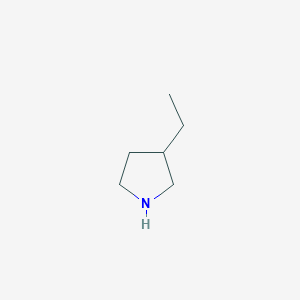
![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)
